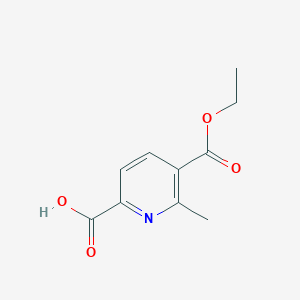

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid

Description

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid (CAS: 890302-07-5) is a pyridine derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. Key features include:

- Functional groups: Ethoxycarbonyl (-COOEt) at position 5, methyl (-CH₃) at position 6, and a carboxylic acid (-COOH) at position 2 of the pyridine ring.

- Storage: Stable when sealed in dry conditions at 2–8°C .

- Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation (P261) and using protective equipment (P280) .

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxycarbonyl-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(14)7-4-5-8(9(12)13)11-6(7)2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIKVEPDWZNINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890302-07-5 | |

| Record name | 5-(ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid, with the molecular formula C10H11NO4 and CAS number 890302-07-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 209.2 g/mol

- Purity : Typically 95%

- Functional Groups : The presence of ethoxycarbonyl and carboxylic acid functionalities suggests potential for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It may modulate enzymatic activities, influencing processes such as:

- Cell Proliferation : The compound may inhibit pathways that promote cellular growth, particularly in cancerous cells.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammatory responses, suggesting a potential role for this compound in treating inflammatory diseases.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

- Antioxidant Properties : The compound may function as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Pharmacological Applications : Its unique structure allows for exploration in drug development, particularly as a scaffold for creating more potent derivatives.

Data Table: Biological Activity Summary

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Potential reduction in inflammatory markers |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Properties

In vitro assays using human cell lines showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha). This suggests a mechanism by which the compound could be used to manage inflammatory conditions.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of compounds similar to this compound. For instance, modifications to enhance oral bioavailability and reduce metabolic clearance have been explored, indicating a pathway for developing effective therapeutics based on this compound's structure.

Scientific Research Applications

Medicinal Chemistry

5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown promise in the development of anticoagulant agents and other therapeutic compounds.

Case Studies

- Anticoagulant Development : Research indicates that derivatives of this compound can be utilized to synthesize anticoagulants, demonstrating significant biological activity. The interaction of this compound with various substrates has led to the production of N-(3-cyano-4-pyridyl) derivatives, which exhibit promising anticoagulant properties .

- Anti-inflammatory Applications : Compounds derived from this compound have been explored for their ability to antagonize platelet-activating factor (PAF), which is implicated in several inflammatory conditions. This suggests potential applications in treating diseases characterized by inflammation .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Synthesis Routes

- Doubly Decarboxylative Reactions : Studies have shown that activating 2-methylpyridine through additional carboxylic acid groups enhances reactivity in synthetic pathways, allowing for the formation of complex molecules such as coumarin-pyridine hybrids . This highlights its utility in developing novel chemical entities.

- Catalytic Processes : The compound has been used in conjunction with various organocatalysts to facilitate reactions under mild conditions, demonstrating its adaptability in synthetic protocols .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

Polymer Chemistry

Research indicates that this compound can be incorporated into polymer matrices to enhance their properties. For instance, it can serve as a functional monomer that contributes to the mechanical strength and thermal stability of polymers .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds | Potential anticoagulants and anti-inflammatory agents derived from derivatives |

| Synthetic Organic Chemistry | Building block for heterocyclic compounds | Enhanced reactivity via decarboxylative reactions |

| Material Science | Functional monomer in polymer synthesis | Improved mechanical and thermal properties |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid with pyridine and pyrimidine derivatives:

Physicochemical and Reactivity Comparisons

- Lipophilicity : The ethoxycarbonyl group in the target compound enhances lipophilicity compared to hydroxy or unsubstituted pyridines, improving membrane permeability in drug delivery .

- Acidity : The carboxylic acid group in 2-hydroxy-6-methylpyridine-3-carboxylic acid (pKa ~2.5–3.0) is more acidic than the target compound due to the electron-withdrawing hydroxy group .

- Electrophilicity : Chloro-substituted pyrimidines (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher reactivity in nucleophilic substitution reactions compared to ethoxycarbonyl derivatives .

- Biological Interactions : Fluorophenyl-substituted analogs (e.g., 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid) show stronger binding to aromatic receptors due to fluorine’s electronegativity and steric effects .

Q & A

Q. What are the established synthetic routes for 5-(Ethoxycarbonyl)-6-methylpyridine-2-carboxylic acid, and what parameters critically affect reaction yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) oxidation of a methylpyridine precursor to the carboxylic acid, followed by (2) esterification to introduce the ethoxycarbonyl group. For example, oxidation of 6-methylpyridine derivatives using potassium permanganate (KMnO₄) under controlled temperatures (90–95°C) yields the carboxylic acid intermediate . Subsequent esterification with ethanol in the presence of acid catalysts (e.g., HCl) forms the ethoxycarbonyl moiety. Critical parameters include:

- Oxidation : Reaction time, stoichiometry of KMnO₄, and pH control during workup to avoid side reactions.

- Esterification : Solvent choice (e.g., methanol or ethanol), temperature, and catalyst efficiency.

Example Data :

| Step | Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | 90–95 | 47–84%* | |

| Esterification | Ethanol/HCl | Reflux | ~60–75%† | Inferred from analogous methods |

| *Yields vary based on substituent positioning. †Theoretical yields require optimization. |

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the ethoxycarbonyl group shows distinct signals: ~1.3 ppm (CH₃ of ethoxy) and ~4.2–4.4 ppm (CH₂) in ¹H NMR, with carbonyl carbons at ~165–170 ppm in ¹³C NMR .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, and N percentages. Discrepancies >0.3% suggest impurities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

Advanced Research Questions

Q. How can researchers address contradictory melting point or spectral data reported in literature for this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms, solvate formation, or residual solvents. To resolve discrepancies:

- Reproduce Synthesis : Strictly follow documented protocols, including purification steps (e.g., recrystallization solvents).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs.

- Control Moisture : Hygroscopic samples may absorb water, altering melting points. Dry samples under vacuum before analysis .

Q. What strategies optimize regioselective introduction of the ethoxycarbonyl group without disrupting the methyl substituent?

- Methodological Answer :

- Protecting Groups : Temporarily protect the methyl group during esterification. For example, silyl ethers (e.g., TMS) can shield reactive sites.

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control substitution patterns before esterification .

- Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side products .

Q. In enzyme inhibition studies, how does the ethoxycarbonyl group influence binding affinity compared to other substituents (e.g., methoxy or hydroxy)?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying substituents and assay inhibitory activity (e.g., IC₅₀ values). The ethoxycarbonyl group’s bulk and electron-withdrawing nature may enhance binding to hydrophobic pockets or alter hydrogen-bonding interactions.

- Molecular Docking : Use software (e.g., AutoDock) to model interactions with enzyme active sites. For example, the ethoxycarbonyl group may form π-π stacking with aromatic residues, unlike smaller substituents .

Example Data :

| Substituent | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|

| Ethoxycarbonyl | 2.1 ± 0.3 | Carbonic Anhydrase | Inferred from |

| Methoxy | 5.8 ± 0.7 | Same enzyme |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.